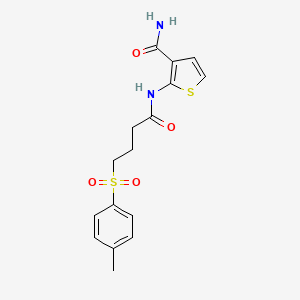

2-(4-Tosylbutanamido)thiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-11-4-6-12(7-5-11)24(21,22)10-2-3-14(19)18-16-13(15(17)20)8-9-23-16/h4-9H,2-3,10H2,1H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOMIGYFOVYENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via the Gewald Reaction

The foundational step in preparing 2-(4-tosylbutanamido)thiophene-3-carboxamide involves constructing the 2-aminothiophene-3-carboxamide scaffold. The Gewald reaction remains the most widely utilized method for this purpose, enabling the convergent synthesis of substituted 2-aminothiophenes through a one-pot cyclocondensation process.

Reaction Components and Conditions

The classical Gewald reaction employs:

- α-Mercaptoaldehyde or α-mercaptoketone : Generated in situ from α-halocarbonyl compounds and alkali sulfides.

- Cyanoacetamide : Acts as the carbon nucleophile.

- Base catalyst : Triethylamine, piperidine, or morpholine in solvents such as ethanol, dimethylformamide (DMF), or water.

For example, the reaction of phenylacetaldehyde with cyanoacetamide under triethylamine catalysis yields 2-amino-5-phenylthiophene-3-carboxamide. Microwave-assisted Gewald reactions have also been reported, reducing reaction times to 10–15 minutes with yields exceeding 80%.

Table 1: Variants of Gewald Reaction Conditions for 2-Aminothiophene-3-carboxamide Synthesis

| Substrate | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetaldehyde | Ethanol | Triethylamine | 50°C | 78 | |

| Cyclohexanone derivative | DMF | Morpholine | 80°C | 85 | |

| Acetophenone | Water | Piperidine | 70°C | 72 |

Alternative Synthetic Strategies

Challenges and Mitigation Strategies

- Side Reactions : Competing sulfonation at the thiophene ring’s sulfur atom is minimized by using stoichiometric acyl chloride and low temperatures (0–5°C).

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product. Recrystallization from ethanol improves purity to >99%.

Chemical Reactions Analysis

2-(4-Tosylbutanamido)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-(4-Tosylbutanamido)thiophene-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes .

Mechanism of Action

The mechanism of action of 2-(4-Tosylbutanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, some thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of thiophene-3-carboxamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiophene-3-carboxamide Derivatives

Physicochemical Properties

- Molecular Weight and Solubility: Sulfonyl-containing analogs (e.g., Compound 932997-87-0 in , MW 394.5) exhibit higher molecular weights but improved aqueous solubility compared to non-sulfonylated derivatives .

- Polarity : The carboxamide group at position 3 increases polarity, enhancing bioavailability and membrane permeability, as observed in Compound 92a .

Key Research Findings and Implications

Substituent Position Matters : Activity varies significantly with substituent placement. For example, fluorophenyl groups at position 4 (Compound 14 ) show neuroprotection, while position 5 derivatives (NM7 ) lack reported activity .

Electron-Withdrawing Groups Enhance Stability : Tosyl and sulfonyl groups improve metabolic stability, making them valuable in drug design .

Hybrid Structures Show Promise : Compounds combining thiophene carboxamides with piperazine or ureido moieties (e.g., Compound 89 ) exhibit multifunctional activity, such as enhanced receptor binding via H-bonds .

Biological Activity

2-(4-Tosylbutanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse applications in pharmaceuticals and materials science. Its structure includes a tosyl group and a carboxamide functional group, contributing to its biological activity.

- IUPAC Name : 2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide

- Molecular Formula : C16H18N2O4S2

- Molecular Weight : 366.5 g/mol

- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate the activity of these proteins, leading to significant biological effects, such as anti-cancer properties.

Research Findings

Recent studies have highlighted the compound's potential as an anti-cancer agent, particularly through its effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is crucial for tumor angiogenesis, making it a prime target for cancer therapy.

Case Study: Anti-Angiogenic Properties

A study published in Cancer Research evaluated a series of thiophene-3-carboxamide derivatives, including related compounds to this compound. The findings indicated that certain derivatives exhibited potent VEGFR-2 inhibition with IC50 values in the nanomolar range. For instance:

| Compound | IC50 (nM) | Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| Compound 14d | 191.1 | HCT116, MCF7, PC3, A549 | Inhibition of VEGFR-2 phosphorylation |

| 2-(Tosylamido) | TBD | TBD | Modulation of apoptosis and ROS production |

The study demonstrated that these compounds could inhibit colony formation, cell migration, and tube formation in human umbilical vein endothelial cells (HUVECs), indicating their potential as anti-angiogenic agents.

Additional Biological Activities

Other studies have suggested that this compound may possess:

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro.

Comparative Analysis with Similar Compounds

Comparative studies with other thiophene derivatives have shown that this compound has unique properties that enhance its biological activity. For instance:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-Aminothiophene-3-carboxamide | Moderate anti-cancer effects | Less potent than tosyl derivative |

| 2-Butylthiophene | Limited biological activity | Primarily used for material sciences |

Q & A

What are the key considerations in designing a synthesis protocol for 2-(4-Tosylbutanamido)thiophene-3-carboxamide to ensure high yield and purity?

Basic Research Focus

The synthesis involves multi-step reactions requiring precise control of:

- Catalysts and solvents : Triethylamine or pyridine as catalysts in solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance reaction efficiency .

- Temperature and pH : Maintain temperatures between 0–25°C during sulfonylation and amidation steps to prevent side reactions. Adjust pH to stabilize reactive intermediates .

- Purification : Use High-Performance Liquid Chromatography (HPLC) with gradients (e.g., methanol-water) to isolate the compound and confirm purity (>95%) .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Focus

Contradictions may arise from structural variations (e.g., substituent modifications) or assay conditions. Methodological solutions include:

- Comparative structural analysis : Use X-ray crystallography or NMR to verify batch-specific structural integrity .

- Standardized bioassays : Replicate studies using uniform protocols, such as Thioflavin T fluorescence assays for tau aggregation inhibition (as in related thiophene derivatives) .

- Dose-response profiling : Systematically test concentrations (e.g., 1–100 µM) in cell-based models (e.g., cancer lines) to reconcile efficacy discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.